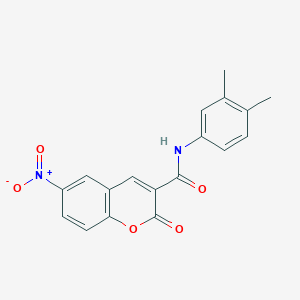

N-(3,4-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3,4-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound. It contains a chromene group (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), a nitro group (-NO2), and an amide group (CONH2). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chromene ring, the nitro group, and the amide group. These groups would likely confer distinct chemical properties to the compound. The exact structure would need to be confirmed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the chromene ring, the nitro group, and the amide group. The nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack. The amide group could participate in a variety of reactions, including hydrolysis and condensation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase the compound’s polarity, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación

Fluorescent Probes and Sensors

One notable application of related nitro-3-carboxamide coumarin derivatives is in the development of fluorescent chemosensors. Bekhradnia et al. (2016) synthesized novel fluorescent probes for selective detection of Cu(II) ions over other metal ions in aqueous solutions, utilizing microwave irradiation for the preparation. These compounds exhibit significant fluorescence enhancement in the presence of Cu(II), demonstrating their potential as selective sensors for copper ions in environmental and biological contexts (Bekhradnia, Domehri, & Khosravi, 2016).

Anticancer Drug Synthesis

The microwave-assisted one-pot synthesis of N,N-dimethylamino substituted 4-aryl-2-methylamino-3-nitro-4H-chromenes has been reported by Nagaraju et al. (2019) as a method for producing potential anticancer drugs. This synthesis involves a catalyst-free, solvent-free approach, yielding compounds that hold promise in cancer treatment due to their structural features (Nagaraju, Padmaja, & Reddy, 2019).

Synthesis of Novel Compounds

Vodolazhenko et al. (2012) developed a novel one-pot three-step method for synthesizing 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives. These compounds, featuring a 2-pyrone scaffold, are of interest due to their presence in many natural and synthetic biologically active compounds. The method provides a rapid way to generate a diverse library of chromenes, highlighting the versatility of related compounds in synthetic organic chemistry (Vodolazhenko, Gorobets, Yermolayev, Musatov, Chebanov, & Desenko, 2012).

Molecular Interactions and Mechanisms

Reis et al. (2016) emphasized the significance of chromone derivatives in discovering new chemical entities with potent and selective inhibitory activity against monoamine oxidase B (MAO-B), a target of clinical relevance. This research underscores the importance of the amide spacer, carbonyl group linkage to the γ-pyrone ring, and specific substituents in achieving desired biological activities. The study provides insights into enzyme-inhibitor interactions and highlights the potential of such compounds for further pharmacological developments (Reis, Cagide, Chavarria, Silva, Fernandes, Gaspar, Uriarte, Remião, Alcaro, Ortuso, & Borges, 2016).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds, such as n′-phenyl pyridylcarbohydrazides, have been shown to inhibit succinate dehydrogenase (sdh), a key enzyme in the citric acid cycle .

Mode of Action

Based on the mode of action of similar compounds, it can be inferred that it might inhibit its target enzyme, possibly sdh, thereby disrupting the normal functioning of the enzyme . The exact interaction with its targets and the resulting changes would require further experimental investigation.

Biochemical Pathways

If we consider sdh as a potential target, the inhibition of this enzyme would disrupt the citric acid cycle, affecting energy production in the cell .

Result of Action

Based on the effects of similar compounds, it can be inferred that it might lead to changes in the structure of mycelia and cell membrane, increase in the intracellular reactive oxygen species level, and changes in mitochondrial membrane potential .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and presence of other compounds can affect the stability and activity of the compound . .

Propiedades

IUPAC Name |

N-(3,4-dimethylphenyl)-6-nitro-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O5/c1-10-3-4-13(7-11(10)2)19-17(21)15-9-12-8-14(20(23)24)5-6-16(12)25-18(15)22/h3-9H,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKLKRBYLYQUMOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2857392.png)

![Tert-butyl 1-formyl-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2857401.png)

![6-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2857404.png)

![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2857405.png)

![1-(1,2-benzoxazol-3-yl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]methanesulfonamide](/img/structure/B2857406.png)

![Methyl 2-chloro-5-[(4-hydroxy-2,6-dimethylpiperidin-1-YL)methyl]pyridine-3-carboxylate](/img/structure/B2857410.png)

![3-hexyl-4-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-2(1H)-pyridinone](/img/structure/B2857414.png)